Alisol B 23-acetate belongs to the class of tetracyclic triterpenes, specifically categorized under the chemical family of terpenoids. It is extracted from the rhizomes of Alisma orientale, which is known for its medicinal properties in traditional herbal medicine. The extraction processes often utilize solvents such as ethyl acetate for effective yield and purity.
The synthesis of Alisol B 23-acetate involves several steps, primarily focusing on extraction and purification methods. One notable method includes:
This method is efficient and cost-effective, allowing for mass production while maintaining high purity levels.
The molecular structure of Alisol B 23-acetate can be represented as follows:
Alisol B 23-acetate features a tetracyclic structure characterized by multiple rings and functional groups that contribute to its biological activity. The presence of an acetate group at the C-23 position is critical for its pharmacological properties.
Alisol B 23-acetate participates in various chemical reactions, primarily related to its biological activity:
These reactions are essential for understanding how Alisol B 23-acetate interacts with cellular components and contributes to its therapeutic effects.
The mechanism of action of Alisol B 23-acetate is multifaceted:
These mechanisms highlight the compound's potential as a therapeutic agent in various diseases.
Alisol B 23-acetate exhibits several notable physical and chemical properties:
These properties are crucial for its application in pharmaceutical formulations.
Alisol B 23-acetate has a wide range of scientific applications:
Alisol B 23-acetate (AB23A) functions as a potent and selective agonist of the farnesoid X receptor (FXR), a master regulator of bile acid homeostasis and lipid metabolism. This natural triterpenoid binds to FXR's ligand-binding domain, triggering conformational changes that facilitate receptor heterodimerization with retinoid X receptor alpha (RXRα) and subsequent translocation to the nucleus. Once bound to FXR response elements (FXREs) in target gene promoters, AB23A induces the recruitment of coactivators such as steroid receptor coactivator-1 (SRC-1), initiating transcriptional programs that profoundly impact metabolic pathways [1] [3] [6].
The hepatic FXR activation by AB23A orchestrates a dual regulatory mechanism on bile acid metabolism. First, it upregulates the bile salt export pump (BSEP/ABCB11) through direct transcriptional activation, enhancing biliary excretion of bile acids. Second, it suppresses bile acid synthesis via induction of small heterodimer partner (SHP), which subsequently inhibits the expression of rate-limiting enzymes cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1). This coordinated action reduces hepatic cholesterol burden by converting cholesterol to bile acids while promoting their elimination. In ovariectomized LDLR-/- mice—a model of postmenopausal metabolic dysfunction—AB23A administration (2.56 mg/kg for 90 days) significantly increased fecal bile acid excretion by 45% and reduced plasma cholesterol levels by 32%, concomitantly decreasing aortic plaque area by 57% compared to untreated controls [1] [3].
Beyond biliary regulation, AB23A-activated FXR modulates lipid homeostasis by repressing lipogenic pathways and enhancing fatty acid oxidation. In a methionine-choline deficient (MCD) diet-induced non-alcoholic steatohepatitis (NASH) model, AB23A administration (15-60 mg/kg/day) dose-dependently reduced hepatic triglyceride accumulation by downregulating sterol regulatory element-binding protein 1c (SREBP-1c) and its targets fatty acid synthase (FAS), acetyl-CoA carboxylase 1 (ACC1), and stearoyl-CoA desaturase 1 (SCD1). Simultaneously, it activated peroxisome proliferator-activated receptor alpha (PPARα) signaling, elevating expression of carnitine palmitoyltransferase 1α (CPT1α), acyl-CoA dehydrogenase (ACADS), and lipoprotein lipase (LPL), thereby promoting β-oxidation [5] [6]. These effects were abolished by co-administration of the FXR antagonist guggulsterone or FXR gene silencing in primary hepatocytes, confirming FXR-dependency [6].
Table 1: FXR-Mediated Mechanisms of Alisol B 23-Acetate in Metabolic Regulation
Target Pathway | Gene/Protein Regulation | Functional Outcome | Experimental Model |
---|---|---|---|
Bile Acid Transport | ↑ BSEP, ↑ MRP2 | Enhanced biliary excretion of bile acids | OVX LDLR-/- mice, ANIT-induced cholestasis model |
Bile Acid Synthesis | ↑ SHP, ↓ CYP7A1, ↓ CYP8B1 | Suppressed bile acid synthesis from cholesterol | Free fatty acid-treated L02 cells, MCD diet mice |
Lipogenesis | ↓ SREBP-1c, ↓ FAS, ↓ ACC1, ↓ SCD1 | Reduced hepatic triglyceride synthesis | MCD diet-induced NASH model |
Fatty Acid Oxidation | ↑ PPARα, ↑ CPT1α, ↑ ACADS, ↑ LPL | Increased mitochondrial β-oxidation | Primary mouse hepatocytes, MCD diet mice |
Alisol B 23-acetate demonstrates remarkable selectivity as a PXR agonist with minimal activation of structurally related nuclear receptors. Mammalian one-hybrid assays reveal that AB23A specifically transactivates human PXR (hPXR) without significant effects on constitutive androstane receptor (CAR), liver X receptor (LXR), or peroxisome proliferator-activated receptors (PPARα, δ, γ) at physiologically relevant concentrations [2] [4]. This specificity stems from its unique interaction with PXR's ligand-binding domain (LBD), which exhibits exceptional flexibility to accommodate structurally diverse ligands. The PXR LBD consists of a large, hydrophobic binding pocket formed by 28 residues that allow adaptation to AB23A's protostane structure, triggering recruitment of coactivators like SRC-1 through LXXLL motifs [4] [7].
Activation of PXR by AB23A initiates a cascade of xenobiotic detoxification responses. Upon binding, AB23A promotes PXR-RXRα heterodimerization and its translocation to the nucleus, where it binds to xenobiotic response elements (XREs) in the regulatory regions of genes encoding drug-metabolizing enzymes and transporters. Crucially, AB23A induces the expression of cytochrome P450 3A4 (CYP3A4), the most abundant human hepatic cytochrome P450 enzyme responsible for metabolizing approximately 50% of clinically used drugs. In hPXR-overexpressing HepG2 cells and human primary hepatocytes, AB23A treatment (10 μM) elevated CYP3A4 mRNA expression by 5.8-fold and 4.2-fold, respectively, comparable to induction by the classic PXR agonist rifampicin [2] [4].
The PXR activation profile of AB23A exhibits tissue-specific consequences. Hepatic PXR activation enhances detoxification capacity but may precipitate herb-drug interactions when co-administered with CYP3A4-metabolized pharmaceuticals. Intestinal PXR activation contributes to first-pass metabolism and modulates gut barrier function. The compound's ability to induce CYP3A4 is mediated through interactions with both proximal promoter elements (-169/-152 everted repeat separated by 6 nucleotides, ER6) and distal enhancer modules [xenobiotic-responsive enhancer module (XREM) at -7.8/-7.2 kb containing direct repeat 3 (DR3) and DR4-type elements] [4] [8].
The metabolic actions of Alisol B 23-acetate extend beyond direct FXR activation to encompass orchestrated modulation of nuclear receptor networks. A key interaction occurs between FXR and PPARα signaling pathways. AB23A-activated FXR induces expression of apolipoprotein C-II (Apo C-II), an essential cofactor for lipoprotein lipase (LPL) that facilitates triglyceride hydrolysis in peripheral tissues. Simultaneously, it represses apolipoprotein C-III (Apo C-III), a potent inhibitor of LPL activity. This dual regulation creates a synergistic triglyceride-lowering effect, as demonstrated by reduced serum triglycerides in hyperlipidemic models following AB23A treatment [5] [9].
FXR-PPARα cross-talk further manifests in fatty acid oxidation regulation. AB23A enhances PPARα signaling through both direct and indirect mechanisms. Activated FXR increases hepatic levels of PPARα and its target genes CPT1α and ACADS, promoting mitochondrial β-oxidation. This metabolic shift was quantified in MCD diet-fed mice, where AB23A (60 mg/kg/day) increased hepatic β-oxidation rates by 75% compared to untreated controls [5] [6]. Concurrently, FXR activation by AB23A suppresses liver X receptor (LXR)-mediated lipogenesis through SHP-dependent inhibition. SHP induced by AB23A binds to LXRα, disrupting its ability to activate SREBP-1c transcription—a master regulator of fatty acid and triglyceride synthesis [5] [9].
The nuclear receptor cross-talk extends to bile acid-mediated signaling. By modulating the bile acid pool composition—particularly increasing hepatic chenodeoxycholic acid (CDCA) levels—AB23A creates a feed-forward loop that potentiates FXR activation. CDCA serves as an endogenous FXR ligand with higher binding affinity than other bile acids, thus amplifying the FXR-BSEP signaling axis initiated by AB23A [3] [6].
Table 2: Nuclear Receptor Cross-Talk Modulated by Alisol B 23-Acetate
Nuclear Receptor | Interaction Mechanism | Metabolic Outcome | Key Regulated Genes |
---|---|---|---|
PPARα | FXR-induced expression; enhanced activity | Increased fatty acid oxidation, reduced triglycerides | ↑ Apo C-II, ↑ CPT1α, ↑ ACADS, ↑ LPL |
LXRα | SHP-mediated repression | Suppressed lipogenesis, reduced hepatic steatosis | ↓ SREBP-1c, ↓ FAS, ↓ ACC1 |
RXRα | Heterodimerization partner for FXR and PXR | Enhanced DNA binding and transcriptional activity | N/A (dimerization cofactor) |
The induction of CYP3A4 by Alisol B 23-acetate represents a paradigm of PXR-mediated gene regulation with significant implications for drug metabolism. AB23A binding to PXR initiates a multi-step transcriptional cascade: (1) conformational changes in the PXR ligand-binding domain facilitate displacement of corepressors (e.g., NCoR2/SMRT); (2) recruitment of coactivators (SRC-1, SRC-3) through the AF2 domain; (3) heterodimerization with RXRα; and (4) binding to composite response elements spanning proximal and distal regulatory regions of the CYP3A4 gene [4] [7] [8].
The CYP3A4 gene features a sophisticated regulatory architecture that integrates signals from multiple PXR binding sites. AB23A-activated PXR-RXRα heterodimers bind to an everted repeat-6 (ER6) element in the proximal promoter (-169/-152) and to direct repeat-3 (DR3) and DR4-type elements within the xenobiotic-responsive enhancer module (XREM) located approximately 7.8-7.2 kb upstream of the transcription start site. Chromatin conformation studies reveal that these distant sites loop into proximity through protein-mediated DNA bending, forming a transcriptional "enhanceosome" complex. When all three regulatory elements are engaged, CYP3A4 induction by AB23A is amplified 12-fold compared to isolated promoter fragments [4] [8].
The magnitude of CYP3A4 induction exhibits cell-type specificity influenced by coregulator expression profiles. In hepatocytes, AB23A binding promotes a PXR conformation that preferentially recruits steroid receptor coactivator-1 (SRC-1), which possesses intrinsic histone acetyltransferase (HAT) activity. This enzymatic function remodels chromatin structure by acetylating histone H3 lysine residues (H3K9ac, H3K14ac), creating an open chromatin configuration permissive for transcription. The critical role of SRC-1 was confirmed via mammalian two-hybrid assays showing direct interaction between the PXR ligand-binding domain and SRC-1's receptor interaction domain following AB23A exposure [2] [4].
Beyond CYP3A4, AB23A-activated PXR regulates a battery of detoxification genes, including multidrug resistance protein 1 (MDR1/ABCB1), multidrug resistance-associated protein 2 (MRP2/ABCC2), and UDP-glucuronosyltransferases (UGT1A1). This coordinated induction creates a functional detoxification network that enhances phase I oxidation (CYP3A4), phase II conjugation (UGT1A1), and phase III efflux (MDR1, MRP2) [4] [8]. The PXR-mediated gene regulation by AB23A extends to inflammatory pathways, potentially contributing to its hepatoprotective effects through suppression of NF-κB signaling [4].
Table 3: PXR Target Genes Regulated by Alisol B 23-Acetate
Gene Symbol | Protein Name | Function | Induction Level |
---|---|---|---|
CYP3A4 | Cytochrome P450 3A4 | Phase I drug metabolism | 4.2-5.8 fold (human hepatocytes) |
ABCB1 | P-glycoprotein/MDR1 | Drug efflux transporter | 3.5 fold (in vitro models) |
ABCC2 | Multidrug resistance-associated protein 2 | Organic anion efflux | 2.8 fold (hepatobiliary models) |
UGT1A1 | UDP-glucuronosyltransferase 1A1 | Bilirubin conjugation, phase II metabolism | 3.1 fold (liver microsomes) |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: